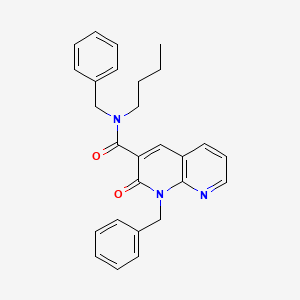

N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N,1-Dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with two benzyl groups (at N1 and N-positions) and a butyl chain at the N-position. The 2-oxo-1,2-dihydro moiety contributes to its planar, conjugated structure, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N,1-dibenzyl-N-butyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-2-3-17-29(19-21-11-6-4-7-12-21)26(31)24-18-23-15-10-16-28-25(23)30(27(24)32)20-22-13-8-5-9-14-22/h4-16,18H,2-3,17,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEAHNUCSWMMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the naphthyridine class and is characterized by a complex structure that includes a naphthyridine core with various substituents. Its molecular formula is , and it exhibits properties typical of naphthyridine derivatives, which are known for their diverse biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

- Topoisomerase Inhibition : Similar compounds in the naphthyridine family have been identified as inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. Inhibition of Top1 can lead to cytotoxic effects in cancer cells .

- Antiproliferative Activity : Studies have reported that related naphthyridine derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, some derivatives showed IC50 values less than 10 nM against murine P388 leukemia and human Jurkat leukemia cell lines .

- Cytotoxicity : The cytotoxic effects of these compounds are often assessed using in vitro assays, where they demonstrate potent activity against a range of cancer models. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Topoisomerase I | < 10 | Potent cytotoxicity observed |

| Related Naphthyridine Derivative | P388 Leukemia | < 10 | Effective in vivo against tumors |

| Indenoisoquinoline Analog | Topoisomerase I | 0.5 - 5 | Comparable potency to camptothecin |

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

- Cancer Treatment : In a study involving murine models, certain naphthyridine derivatives demonstrated significant tumor reduction when administered at doses as low as 3.9 mg/kg. These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .

- Mechanistic Insights : Research into the molecular interactions of these compounds has revealed that modifications at specific positions on the naphthyridine ring can enhance their inhibitory effects on Top1. This insight is crucial for designing more effective analogs with improved selectivity and potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The 1,8-naphthyridine-3-carboxamide scaffold is highly versatile, with modifications at the N1, N3, and C4/C6 positions dictating biological activity. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Melting Points: Halogenated analogs (e.g., 5a3, mp > 300°C) have higher melting points than non-halogenated derivatives due to crystalline packing .

- Spectral Data : Key IR peaks (C=O at 1650–1680 cm⁻¹) and NMR shifts (aromatic protons at δ 7–9 ppm) are consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.